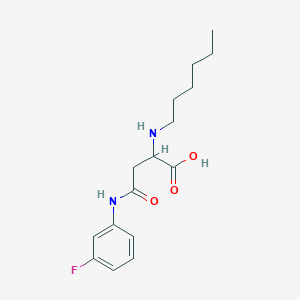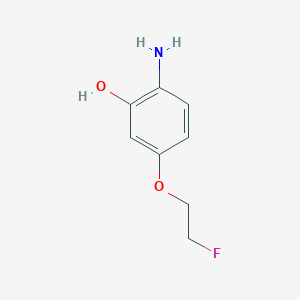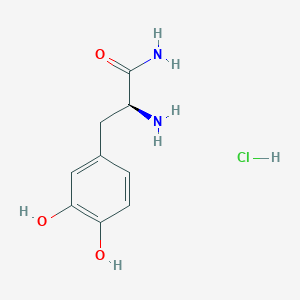![molecular formula C20H24ClN7O B2537606 1-(4-(3-(4-clorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-2-etilbutan-1-ona CAS No. 920228-28-0](/img/structure/B2537606.png)
1-(4-(3-(4-clorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-2-etilbutan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one is a useful research compound. Its molecular formula is C20H24ClN7O and its molecular weight is 413.91. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado varios derivados de 1,2,3-triazol y han evaluado sus actividades farmacológicas. Por ejemplo, algunos derivados exhiben potentes efectos inhibitorios sobre enzimas o receptores específicos, lo que los convierte en posibles fármacos líderes .
- Este compuesto demostró una notable potencia (IC50 de 0,023 μM) como inhibidor de IDO1, superando a otros inhibidores conocidos .
- LSD1 es una enzima epigenética involucrada en la regulación genética, y su inhibición tiene implicaciones terapéuticas potenciales en el cáncer y otras enfermedades .
- Por ejemplo, algunas 1,2,4-triazinas fusionadas muestran actividad contra bacterias, virus y micobacterias .
Química Medicinal y Desarrollo de Fármacos
Inhibición de IDO1
Modulación Epigenética
Propiedades Antimicrobianas y Antivirales
Materiales Energéticos
Proteínas de Unión a Ácidos Grasos (FABP)
Mecanismo De Acción
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling and are often associated with the progression of various types of cancers .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (potentially c-met/vegfr-2 kinases) and inhibit their activity . This inhibition could lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to cell proliferation and survival, particularly those involving c-met and vegfr-2 . The inhibition of these kinases can disrupt these pathways, leading to a decrease in cancer cell proliferation .
Result of Action
Similar compounds have been found to inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis . This suggests that this compound may have similar effects.
Propiedades
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-ethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O/c1-3-14(4-2)20(29)27-11-9-26(10-12-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-15(21)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDVJEQRCLXTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)


![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)


![2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B2537537.png)
![N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2537538.png)
![3-cyclopropaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2537540.png)
![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)


![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2537546.png)
